![molecular formula C21H16 B12804320 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 14146-17-9](/img/structure/B12804320.png)
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene, 1,2-dihydromethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C21H16 and a molecular weight of 268.35174 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene, 1,2-dihydromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benz(j)aceanthrylene, 1,2-dihydromethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Benz(j)aceanthrylene, 1,2-dihydromethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in halogenated or alkylated products .
Scientific Research Applications
Benz(j)aceanthrylene, 1,2-dihydromethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylene, 1,2-dihydromethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different biological activity.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings, used in similar research applications.
Benzo(a)pyrene: Known for its carcinogenic properties, often studied alongside Benz(j)aceanthrylene, 1,2-dihydromethyl- for comparative analysis.
Uniqueness
Benz(j)aceanthrylene, 1,2-dihydromethyl- is unique due to its specific arrangement of aromatic rings and the presence of a dihydromethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
14146-17-9 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3 |
InChI Key |
JVGJWHQKHATXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


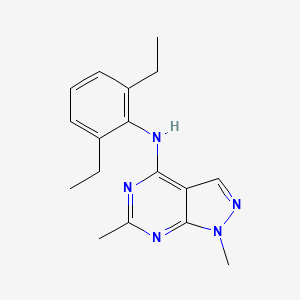
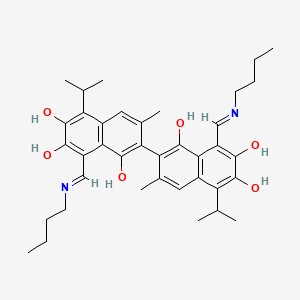
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



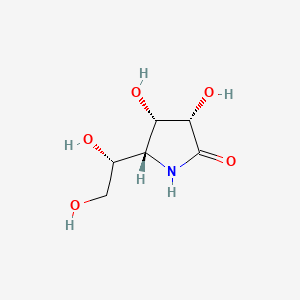
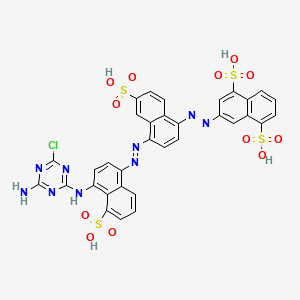
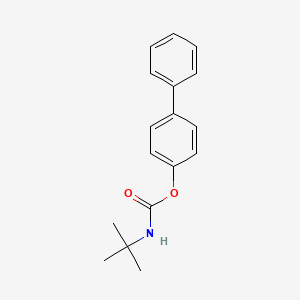
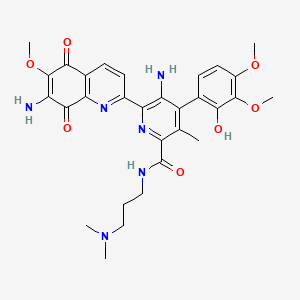
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
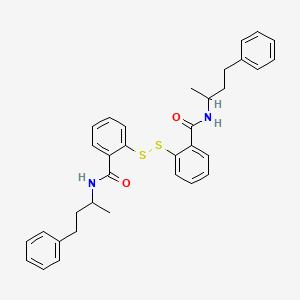
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
